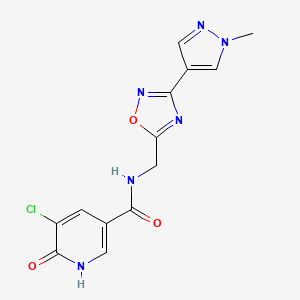

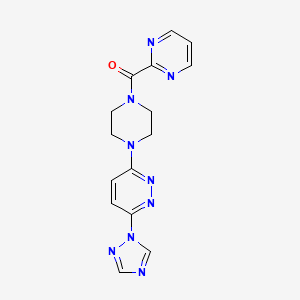

![molecular formula C14H22ClNO4 B2608973 3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride CAS No. 1049790-67-1](/img/structure/B2608973.png)

3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 3,4-dimethoxyphenylacetic acid (also known as hydrocinnamic acid, 3,4-dimethoxy-, methyl ester ) with an appropriate amine, such as methylamine . The resulting product is then converted to its hydrochloride salt form .

Molecular Structure Analysis

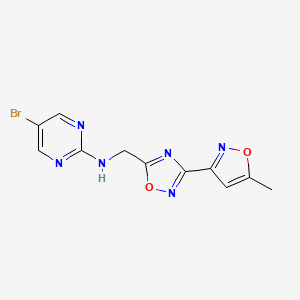

The molecular structure of 3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride consists of a propionic acid backbone with a substituted phenyl ring. The 3,4-dimethoxyphenyl group is attached to the propionic acid via an ethyl linker, and the amino group is methylated. The hydrochloride salt provides stability and solubility .

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including esterification, amidation, and acid-base reactions. Its reactivity depends on the functional groups present, such as the carboxylic acid, amino, and methoxy groups .

Physical And Chemical Properties Analysis

Scientific Research Applications

Renewable Building Block for Polybenzoxazine

Phloretic acid, a phenolic compound with similarities in chemical structure to the compound of interest, has been explored as a renewable building block for the synthesis of polybenzoxazine, showcasing an alternative to phenol for providing benzoxazine properties to aliphatic –OH bearing molecules or macromolecules. This approach is significant for developing sustainable materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Chemoenzymatic Synthesis of Amino Acids

Chemoenzymatic synthesis methods have been applied to produce both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, indicating the versatility of enzymatic approaches in synthesizing structurally complex amino acids from simpler precursors. This process demonstrates the potential for producing biologically active compounds and their precursors (Varga et al., 2013).

Antineoplastic Agent Synthesis

The synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides has shown significant activity against various cancer cell lines. The method of synthesizing these compounds involves a Wittig reaction and highlights the potential of specific chemical structures in inhibiting cancer cell growth (Pettit et al., 2003).

Polymorphism Study in Pharmaceutical Compounds

Investigating polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride reveals challenges in analytical and physical characterization of similar compounds. Such studies are crucial for understanding the physical and chemical properties that affect the efficacy and stability of pharmaceuticals (Vogt et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[1-(3,4-dimethoxyphenyl)ethyl-methylamino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4.ClH/c1-10(15(2)8-7-14(16)17)11-5-6-12(18-3)13(9-11)19-4;/h5-6,9-10H,7-8H2,1-4H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSRWQFKZRNXNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)N(C)CCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[1-(3,4-Dimethoxy-phenyl)-ethyl]-methyl-amino}-propionic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

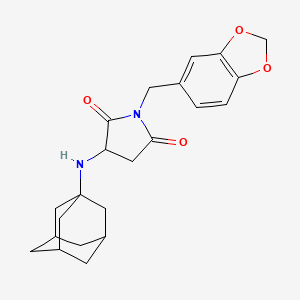

![2-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2608895.png)

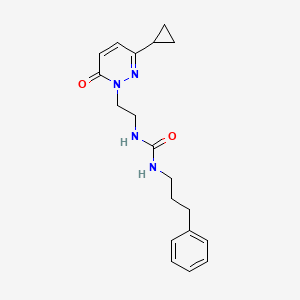

![2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2608901.png)

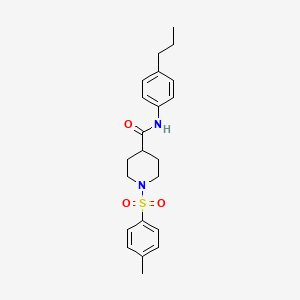

![3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2608906.png)

![(E)-N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2608908.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B2608910.png)